
(Z)-3-(2-Methylpropylidene)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-Methylpropylidene)piperidin-2-one is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The this compound compound is characterized by the presence of a piperidine ring with a (Z)-configured 2-methylpropylidene substituent at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Methylpropylidene)piperidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpropanal with piperidin-2-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the (Z)-configured product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(2-Methylpropylidene)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield the corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
(Z)-3-(2-Methylpropylidene)piperidin-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
The compound may be used in the study of biological processes involving piperidine derivatives, such as enzyme inhibition and receptor binding.
Medicine
Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (Z)-3-(2-Methylpropylidene)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
3-(2-Methylpropyl)piperidine: A piperidine derivative with a 2-methylpropyl group at the 3-position.
Uniqueness
(Z)-3-(2-Methylpropylidene)piperidin-2-one is unique due to its (Z)-configured 2-methylpropylidene substituent, which imparts specific chemical and biological properties. This configuration may influence the compound’s reactivity, stability, and interaction with molecular targets.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(3Z)-3-(2-methylpropylidene)piperidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-8-4-3-5-10-9(8)11/h6-7H,3-5H2,1-2H3,(H,10,11)/b8-6- |
Clé InChI |
XJPIQVDNZQWBEO-VURMDHGXSA-N |
SMILES isomérique |
CC(C)/C=C\1/CCCNC1=O |
SMILES canonique |
CC(C)C=C1CCCNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


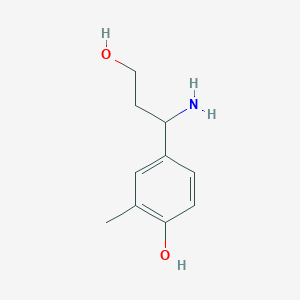
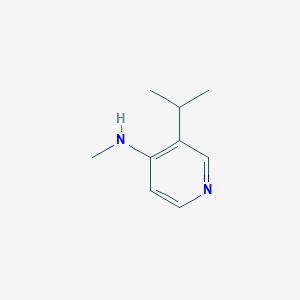
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
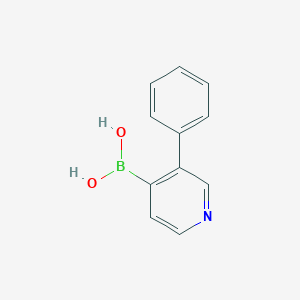
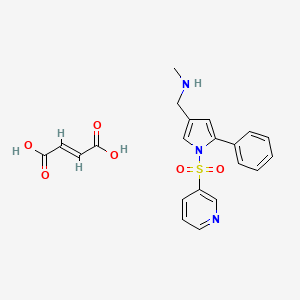
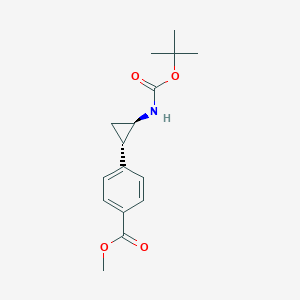
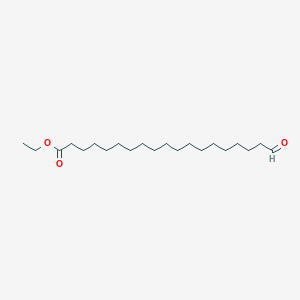

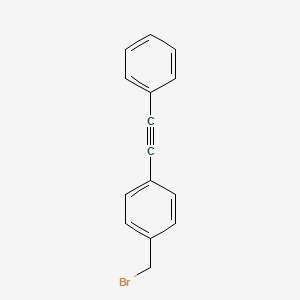
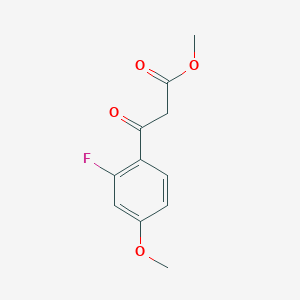
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)



